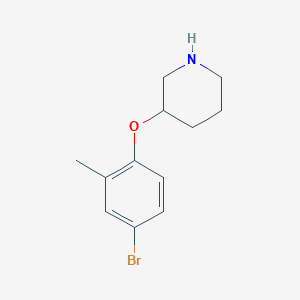

3-(4-Bromo-2-methylphenoxy)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Bromo-2-methylphenoxy)piperidine is a chemical compound with the molecular formula C12H16BrNO and a molecular weight of 270.17 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a brominated phenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methylphenoxy)piperidine typically involves the reaction of 4-bromo-2-methylphenol with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where 4-bromo-2-methylphenol reacts with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Bromo-2-methylphenoxy)piperidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the phenoxy group or the piperidine ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or ethanol.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidine derivatives, while oxidation can introduce hydroxyl or carbonyl groups.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Antidepressant Potential : Research indicates that derivatives of piperidine, including 3-(4-Bromo-2-methylphenoxy)piperidine, may inhibit serotonin and noradrenaline reuptake, suggesting applications in treating depression and anxiety disorders .

- Neurological Disorders : The compound is being explored as a pharmacophore for drugs targeting neurological conditions such as Alzheimer's disease and depression due to its ability to modulate neurotransmitter systems .

2. Antimicrobial Activity

- Studies have shown that piperidine derivatives exhibit antimicrobial properties against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentration (MIC) values as low as 1.5 mg/mL against Staphylococcus aureus and Escherichia coli .

3. Anticancer Research

- The compound has been evaluated for its anticancer properties, showing potential in inhibiting cancer cell proliferation. For example, modifications to the piperidine ring have enhanced potency against leukemia cell lines, with some derivatives exhibiting IC50 values in the nanomolar range .

Case Studies

1. Antimicrobial Evaluation

- A study evaluated various piperidine derivatives against multiple bacterial strains, revealing significant antimicrobial activity with MIC values indicating effectiveness at low concentrations. This study highlights the potential of this compound as an antimicrobial agent.

2. Anticancer Activity

Mecanismo De Acción

The mechanism of action of 3-(4-Bromo-2-methylphenoxy)piperidine involves its interaction with specific molecular targets. The phenoxy group can interact with various receptors or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Chloro-2-methylphenoxy)piperidine: Similar structure but with a chlorine atom instead of bromine.

3-(4-Fluoro-2-methylphenoxy)piperidine: Contains a fluorine atom in place of bromine.

3-(4-Iodo-2-methylphenoxy)piperidine: Iodine atom substitution.

Uniqueness

3-(4-Bromo-2-methylphenoxy)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine’s size and electronegativity can affect the compound’s chemical and biological properties, making it distinct from its chloro, fluoro, and iodo analogs .

Actividad Biológica

3-(4-Bromo-2-methylphenoxy)piperidine is an organic compound with a piperidine ring substituted by a 4-bromo-2-methylphenoxy group. Its molecular formula is C₁₂H₁₆BrNO, and it has a molecular weight of 270.17 g/mol. This compound exhibits significant biological activity, particularly in pharmacological contexts, making it a subject of interest in medicinal chemistry and drug development.

The unique structural characteristics of this compound, including the presence of a bromine atom and a methyl group on the aromatic ring, influence its chemical reactivity and biological activity. The piperidine moiety is crucial for its interaction with various biological targets, which can modulate enzymatic activities and receptor functions. The mechanism of action typically involves binding to specific enzymes or receptors, leading to alterations in biological pathways that may result in therapeutic effects .

Biological Activities

Research has demonstrated that this compound possesses a range of biological activities, including:

- Antiviral Activity : Some studies suggest that compounds structurally related to this compound can inhibit viral enzymes, such as the main protease (Mpro) of SARS-CoV-2. While the inhibitory effect may be modest, it indicates potential for further optimization as antiviral agents .

- Neurological Effects : The compound's interaction with serotonin receptors has been explored, particularly regarding its potential role in treating mood disorders and anxiety. Variations in the phenoxy group can significantly affect binding affinity and biological activity .

- Anticancer Properties : Preliminary studies indicate that derivatives of piperidine compounds can induce apoptosis in various cancer cell lines. For instance, related compounds have shown efficacy against breast cancer (MCF-7) and lung cancer (A549) cells, suggesting that this compound may also exhibit similar properties .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(2-Bromo-4-methylphenoxy)piperidine | Similar brominated structure | Potentially similar pharmacological effects |

| 4-(2-Bromo-4-methylphenoxy)piperidine | Positional isomer | Variations in receptor binding and activity |

| 2-(2-Bromo-4-methylphenoxy)pyridine | Pyridine ring instead of piperidine | Different chemical properties affecting activity |

The distinct substitution pattern of this compound compared to these related compounds highlights its unique biological profile, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

- Antiviral Studies : A study evaluated the antiviral properties of piperidine derivatives against influenza A/H1N1 and coronaviruses. Although not directly tested on this compound, findings suggest that similar compounds could serve as non-covalent inhibitors of viral proteases, indicating a promising avenue for future research .

- Cancer Research : In vitro studies showed that piperidine derivatives could significantly reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings support the hypothesis that this compound may also possess anticancer properties .

Propiedades

IUPAC Name |

3-(4-bromo-2-methylphenoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMGTNQNEPZEEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC2CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.